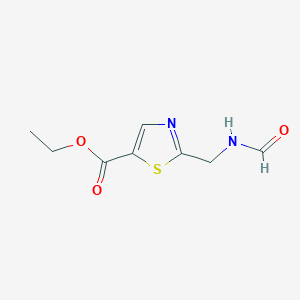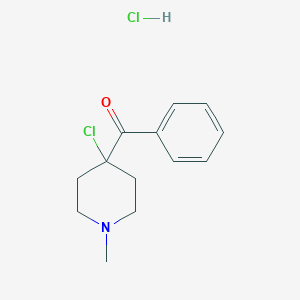
C28H20BrN3O2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide typically involves the condensation of 5-(4-bromophenyl)-2-furylmethanamine with 2-(2-methylphenyl)-4-quinolinecarbohydrazide under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment to ensure consistent production quality.
化学反应分析
Types of Reactions
N’-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide: can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydrazide derivatives.
科学研究应用
N’-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide: has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- N’-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide
- N’-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide
- N’-{[5-(4-iodophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide
Uniqueness
The uniqueness of N’-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide lies in its specific structural features, such as the presence of a bromine atom and the furan ring, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C28H20BrN3O2 |
|---|---|
分子量 |
510.4 g/mol |
IUPAC 名称 |
(1R,2R,3aS)-1-(3-bromo-4-methoxybenzoyl)-2-phenyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C28H20BrN3O2/c1-34-23-13-11-20(15-21(23)29)27(33)26-25(19-8-3-2-4-9-19)28(16-30,17-31)24-14-12-18-7-5-6-10-22(18)32(24)26/h2-15,24-26H,1H3/t24-,25-,26+/m0/s1 |
InChI 键 |
PQSFKKNPAJDAOW-KKUQBAQOSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C(=O)[C@H]2[C@@H](C([C@H]3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CC=CC=C5)Br |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CC=CC=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl N-{[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate](/img/structure/B12639856.png)



![7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine](/img/structure/B12639873.png)
![7-Isoquinolinecarboxamide, 2-[2-(3-fluorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12639874.png)
![2H,6H-Cyclopenta[3,4]pyrazolo[5,1-B][1,3]oxazine](/img/structure/B12639882.png)
![3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine](/img/structure/B12639889.png)
![3-[(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-prop-2-enylpropanamide](/img/structure/B12639898.png)
![l)oxy]-6-{[(3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)ox](/img/structure/B12639905.png)
![N,N'-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12639906.png)
![9-Bromobenzo[h]isoquinoline-6-carbaldehyde](/img/structure/B12639907.png)
![1,2,4-Triazolo[4,3-b]pyridazine-3,6(2H,5H)-dione, 8-(4-chlorophenyl)-2-ethyl-7-(2-methyl-5-pyrimidinyl)-5-[[2-methyl-6-(trifluoromethyl)-3-pyridinyl]methyl]-](/img/structure/B12639944.png)
